methyl 4-cyano-1H-pyrazole-3-carboxylate
CAS No.: 105020-45-9
Cat. No.: VC20744247
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105020-45-9 |
---|---|
Molecular Formula | C6H5N3O2 |
Molecular Weight | 151.12 g/mol |
IUPAC Name | methyl 4-cyano-1H-pyrazole-5-carboxylate |
Standard InChI | InChI=1S/C6H5N3O2/c1-11-6(10)5-4(2-7)3-8-9-5/h3H,1H3,(H,8,9) |
Standard InChI Key | FZMAIXSFOQAPCI-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=NN1)C#N |
Canonical SMILES | COC(=O)C1=C(C=NN1)C#N |
Chemical Properties and Structure
Methyl 4-cyano-1H-pyrazole-3-carboxylate (CAS: 15366-34-4) is a heterocyclic compound with a molecular weight of approximately 166.14 g/mol. The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms, with key functional groups positioned strategically around the ring. The presence of both a cyano group and a carboxylate ester group creates an electron-deficient system that influences its reactivity and chemical behavior.
Physical and Chemical Characteristics
The physical and chemical properties of methyl 4-cyano-1H-pyrazole-3-carboxylate are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₆H₅N₃O₂ |
Molecular Weight | 166.14 g/mol |
CAS Number | 15366-34-4 |
Appearance | Crystalline solid |
Solubility | Soluble in organic solvents such as DMSO, methanol, and chloroform |
Structural Features | Pyrazole ring with cyano group at 4-position and methyl carboxylate at 3-position |
The molecular structure of methyl 4-cyano-1H-pyrazole-3-carboxylate can be analyzed using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide valuable insights into the compound's functional groups and molecular interactions.
Spectroscopic Profile
Spectroscopic analysis provides crucial information about the structural features and purity of methyl 4-cyano-1H-pyrazole-3-carboxylate. The compound exhibits characteristic spectral patterns that distinguish it from related pyrazole derivatives. The cyano group typically shows a distinctive IR absorption band around 2200-2250 cm⁻¹, while the ester carbonyl group produces a strong absorption band in the 1720-1740 cm⁻¹ region. In ¹H NMR spectroscopy, the methyl ester protons generally appear as a singlet at approximately 3.8-4.0 ppm, and the pyrazole C-H proton produces a characteristic signal in the aromatic region.
Synthesis Methodologies
The synthesis of methyl 4-cyano-1H-pyrazole-3-carboxylate can be achieved through several synthetic routes, with most approaches involving cyclization reactions of hydrazine derivatives with appropriate carbonyl compounds.
Common Synthetic Routes
Chemical Reactivity and Transformations
Methyl 4-cyano-1H-pyrazole-3-carboxylate participates in a diverse array of chemical reactions, largely dictated by the functional groups present in its structure.
Reactivity Patterns
The compound's reactivity is primarily influenced by three key structural features:
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The pyrazole N-H bond, which can participate in N-alkylation or N-acylation reactions
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The cyano group, which can undergo hydrolysis, reduction, or addition reactions
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The methyl ester group, which is susceptible to hydrolysis, transesterification, or reduction
These functional groups provide multiple sites for chemical transformations, making methyl 4-cyano-1H-pyrazole-3-carboxylate a versatile scaffold for the synthesis of more complex molecules.
Common Transformations
Several common transformations of methyl 4-cyano-1H-pyrazole-3-carboxylate include:
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Hydrolysis of the methyl ester to yield the corresponding carboxylic acid
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Reduction of the cyano group to form an aminomethyl derivative
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N-alkylation to create N-substituted pyrazole derivatives
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Transesterification to generate different ester derivatives
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Conversion of the cyano group to other functional groups such as amides, amidines, or tetrazoles
The reaction conditions often include controlled temperatures and specific solvent environments to optimize yield and selectivity.
Applications in Scientific Research
Methyl 4-cyano-1H-pyrazole-3-carboxylate has found applications across several scientific domains.
Pharmaceutical Research
In pharmaceutical research, methyl 4-cyano-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of bioactive compounds. The compound's functionalized scaffold provides opportunities for derivatization to create molecules with potential therapeutic applications. Pyrazole derivatives are recognized for their diverse biological activities, and the specific arrangement of functional groups in methyl 4-cyano-1H-pyrazole-3-carboxylate makes it particularly valuable for developing compounds with targeted biological effects.
Synthetic Chemistry Applications
In synthetic chemistry, methyl 4-cyano-1H-pyrazole-3-carboxylate serves as a versatile building block for constructing more complex heterocyclic systems. The compound's multiple functional groups provide sites for selective transformations, enabling the synthesis of diverse molecular architectures. Its use as a synthetic intermediate allows chemists to access novel compounds that might otherwise be difficult to prepare through alternative routes.
Comparative Analysis with Related Compounds
Comparing methyl 4-cyano-1H-pyrazole-3-carboxylate with related pyrazole derivatives provides insights into structure-property relationships and potential applications.
Structural Comparisons
The following table presents a comparative analysis of methyl 4-cyano-1H-pyrazole-3-carboxylate with structurally related compounds:
The structural variations among these compounds lead to differences in their physical properties, chemical reactivity, and potential biological activities. For example, the replacement of the cyano group with a nitro group in methyl 4-nitro-1H-pyrazole-3-carboxylate significantly alters the electronic properties of the pyrazole ring, potentially affecting its reactivity and biological interactions.
Future Research Directions
The study of methyl 4-cyano-1H-pyrazole-3-carboxylate and its derivatives continues to evolve, with several promising research directions emerging.
Synthetic Methodology Development
Future research may focus on developing more efficient and environmentally friendly methods for synthesizing methyl 4-cyano-1H-pyrazole-3-carboxylate. This could include exploring catalytic approaches, flow chemistry techniques, or alternative reagents that minimize waste and energy consumption. Additionally, methodologies that enable regioselective functionalization of the pyrazole ring could expand the utility of this compound as a synthetic building block.
Medicinal Chemistry Applications
Given the biological activities associated with pyrazole derivatives, continued investigation of methyl 4-cyano-1H-pyrazole-3-carboxylate and its analogs in medicinal chemistry is warranted. Structure-activity relationship studies could reveal optimal substitution patterns for targeting specific biological pathways or disease states. The development of focused libraries based on this scaffold might yield compounds with enhanced potency, selectivity, or pharmacokinetic properties.
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